molecular formula C19H19N3O5S2 B2865966 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 922130-47-0

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2865966
CAS No.: 922130-47-0
M. Wt: 433.5
InChI Key: XYYSXUUXHHFTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a benzenesulfonamide group and an acetamide linkage to a 3,4-dimethoxyphenyl moiety. This structure combines sulfonamide and thiazole pharmacophores, which are commonly associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities . The 3,4-dimethoxyphenyl group may enhance lipophilicity and influence receptor binding, as seen in analogs like A-740003, a P2X7 receptor antagonist .

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-16-9-8-13(10-17(16)27-2)20-18(23)11-14-12-28-19(21-14)22-29(24,25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYSXUUXHHFTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonamido Group: This step involves the reaction of the thiazole intermediate with a sulfonamide derivative.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reactions with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Acetamides

Thiazole rings are critical in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl + thiazole Crystal structure shows twisted aryl-thiazole conformation (61.8°); forms hydrogen-bonded dimers .
Target Compound Benzenesulfonamido-thiazole + 3,4-dimethoxyphenyl Hypothesized enhanced solubility due to sulfonamide; dimethoxy group may improve CNS penetration.
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Trifluoromethylbenzothiazole + 3,4-dimethoxyphenyl Patent example; trifluoromethyl group increases metabolic resistance .

Key Findings :

  • Sulfonamide vs. Chloro Substitutions : The benzenesulfonamido group in the target compound may improve water solubility compared to dichlorophenyl analogs, which rely on halogenated hydrophobicity for membrane penetration .
  • Methoxy Positioning: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3,5-dimethoxy analog in .
Dimethoxyphenyl Derivatives

The 3,4-dimethoxyphenyl group is recurrent in bioactive molecules:

Compound Name Structure Activity/Properties Reference
A-740003 2-(3,4-Dimethoxyphenyl)acetamide + quinoline P2X7 receptor antagonist (IC₅₀ ~30 nM); reduces neuropathic pain .
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) Benzamide + dimethoxyphenethylamine Synthetic intermediate; no direct bioactivity reported .
Target Compound Thiazole-sulfonamide + dimethoxyphenyl Likely targets sulfonamide-associated enzymes (e.g., carbonic anhydrase) or inflammatory pathways.

Key Findings :

  • Dimethoxy vs. Trimethoxy : The 3,4-dimethoxy substitution in the target compound may balance lipophilicity and hydrogen-bonding capacity, unlike 3,4,5-trimethoxy analogs, which are overly bulky for certain targets .
  • Acetamide Linker Flexibility : The acetamide bridge in the target compound allows conformational flexibility, contrasting with rigid benzamide structures like Rip-B .
Sulfonamide-Containing Analogs

Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase, COX-2):

Compound Name Structure Activity/Properties Reference
N-(1,3-Thiazol-2-yl)-2-(naphthalen-1-yl)acetamide Naphthyl + thiazole Structural analog; naphthyl group enhances π-π stacking in crystals .
Target Compound Benzenesulfonamido-thiazole + dimethoxyphenyl Hypothesized dual action: sulfonamide (enzyme inhibition) + thiazole (metal coordination).

Key Findings :

    Biological Activity

    2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry where they are explored for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound can be represented by the following chemical structure:

    PropertyValue
    IUPAC NameThis compound
    Molecular FormulaC18H20N3O5S
    Molecular Weight385.43 g/mol
    CAS Number62557-09-9

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The compound in focus has shown promising antibacterial activity against various strains of bacteria. For instance:

    • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.23 to 0.70 mg/mL against sensitive strains such as Bacillus cereus, while showing higher MIC values against more resistant strains like Escherichia coli .
    • Minimum Bactericidal Concentration (MBC) : Corresponding MBC values were noted at approximately 0.47 to 0.94 mg/mL for sensitive strains .

    These findings suggest that the compound possesses moderate antibacterial properties, which could be further optimized through structural modifications.

    The mechanism by which this compound exerts its biological effects primarily involves inhibition of bacterial enzyme activity. Sulfonamides typically mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus interfering with folate metabolism essential for bacterial growth . The thiazole moiety is believed to enhance binding affinity to specific bacterial targets, potentially leading to increased efficacy.

    Study on Antifungal Activity

    A comparative study evaluated the antifungal activity of various thiazole derivatives, including our compound. It was found that:

    • The compound demonstrated significant antifungal activity against Trichophyton viride with an MIC of 0.11 mg/mL and MFC at 0.23 mg/mL, outperforming traditional antifungals like ketoconazole .
    • Docking studies indicated strong interactions with fungal enzymes, suggesting a mechanism involving disruption of fungal cell wall synthesis .

    Cytotoxicity Assessment

    In a cytotoxicity assay conducted on mammalian cell lines, the compound was tested at concentrations up to 50 μM. Results indicated no significant cytotoxic effects, which is promising for its therapeutic potential in treating infections without harming host cells .

    Research Findings Summary

    The biological activity of this compound can be summarized as follows:

    Activity TypeObserved EffectMIC/MBC Values
    AntibacterialModerate activity against Bacillus cereus and Escherichia coliMIC: 0.23–0.70 mg/mL; MBC: 0.47–0.94 mg/mL
    AntifungalSignificant activity against Trichophyton virideMIC: 0.11 mg/mL; MFC: 0.23 mg/mL
    CytotoxicityNo significant cytotoxic effects observedUp to 50 μM

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.